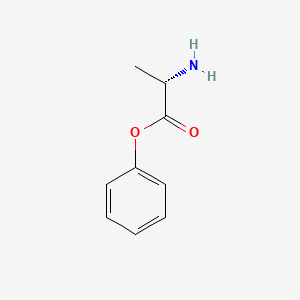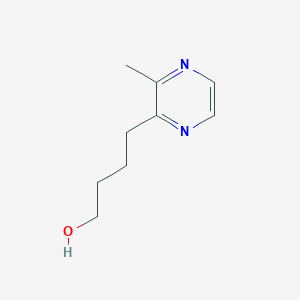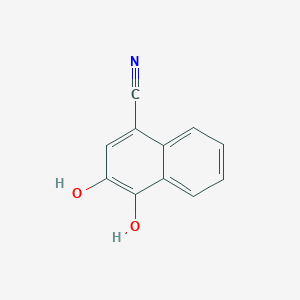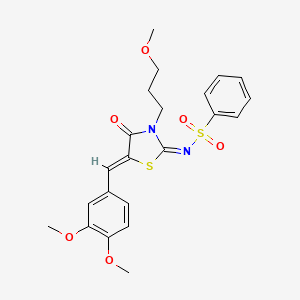
D-Phenyl alanine
Vue d'ensemble
Description
D-Phenylalanine is an essential α-amino acid with the chemical formula C₉H₁₁NO₂ . It can be visualized as a benzyl group substituting the methyl group of alanine or a phenyl group replacing a terminal hydrogen of alanine. This amino acid is classified as neutral and nonpolar due to the inert and hydrophobic nature of its benzyl side chain. The L-isomer is crucial for protein synthesis encoded by DNA. Phenylalanine serves as a precursor for tyrosine , the monoamine neurotransmitters dopamine , norepinephrine (noradrenaline) , and epinephrine (adrenaline) , as well as the biological pigment melanin . It is encoded by the messenger RNA codons UUU and UUC . Phenylalanine occurs naturally in mammalian milk and is used in food and drink manufacturing. Additionally, it is sold as a nutritional supplement because it directly contributes to the neuromodulator phenethylamine .
Synthesis Analysis
D-Phenylalanine, along with other D-arylalanines, can be synthesized enzymatically. Notably, it is a component of natural products such as antibacterial agents .
Molecular Structure Analysis
The molecular structure of D-Phenylalanine consists of a phenyl ring attached to a central carbon atom, which is also bonded to an amino group and a carboxyl group. The stereochemistry of D-Phenylalanine is D-configured .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Electrochemical Sensors for Phenylalanine Detection
D-Phenylalanine is monitored using electrochemical sensors and biosensors, crucial for individuals with phenylketonuria, a genetic disorder. These sensors provide valuable health status information by detecting phenylalanine concentrations in biological fluids (Dinu & Apetrei, 2020).
Influence on Milk Protein Synthesis
Studies show that phenylalanine (Phe) oligopeptides impact milk protein synthesis in bovine mammary epithelial cells. Phenylalanylphenylalanine and phenylalanyl threonine are found to enhance αs1 casein gene expression and milk protein synthesis (Zhou et al., 2015).
Biosynthesis in Conifers
In conifers, phenylalanine plays a vital role in primary and secondary metabolism. It serves as a precursor for phenylpropanoids, significant in tree growth, defense, and wood formation (Pascual et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
phenyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMTRJXSDDOIK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Phenyl alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)


![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B3275079.png)

![Methyl 2-[(5-bromopyridin-2-yl)amino]acetate](/img/structure/B3275094.png)



![2-(3-Methylphenyl)-5-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3275121.png)
